

Structural Analysis and Characterization of 2-Bromo-6-chloro-4-fluoroanisole

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Compound of Interest

Compound Name: 2-Bromo-6-chloro-4-fluoroanisole

Cat. No.: B2999566

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Abstract

This technical guide provides a comprehensive framework for the definitive structural analysis and characterization of **2-Bromo-6-chloro-4-fluoroanisole**, a halogenated aromatic compound of significant interest as a versatile intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This document moves beyond rote procedural descriptions to offer an integrated, multi-technique approach grounded in fundamental scientific principles. We will explore the synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy to provide an unambiguous structural elucidation. Each analytical section is accompanied by detailed, field-tested protocols and an expert commentary on the causality behind experimental choices, ensuring a self-validating and robust characterization workflow.

Introduction: The Significance of a Versatile Building Block

2-Bromo-6-chloro-4-fluoroanisole (Molecular Formula: $C_7H_5BrClFO$) belongs to a class of polysubstituted aromatic compounds that are highly valued as key building blocks in organic synthesis. The specific arrangement of its functional groups—a methoxy group and three distinct halogens (Bromo, Chloro, Fluoro)—offers multiple, differentiated reaction sites for advanced molecular engineering. Analogous compounds, such as 2-bromo-4-chloroanisole, are pivotal in creating naphthyl phenyl ethers, which are foundational precursors for non-nucleoside HIV-1 reverse transcriptase inhibitors[1][2]. The unique substitution pattern of the

title compound makes it a promising candidate for the development of novel therapeutics and specialized materials[3].

Given its potential, the ability to unequivocally confirm the identity, purity, and structure of **2-Bromo-6-chloro-4-fluoroanisole** is paramount. An incorrect isomer or the presence of impurities could derail a multi-step synthesis, leading to significant loss of time and resources. This guide establishes an authoritative methodology for its complete characterization.

Molecular Structure and Physicochemical Properties

The foundational step in any analysis is understanding the basic physicochemical properties of the target molecule. These computed and experimental values serve as a primary reference against which all subsequent analytical data are compared.

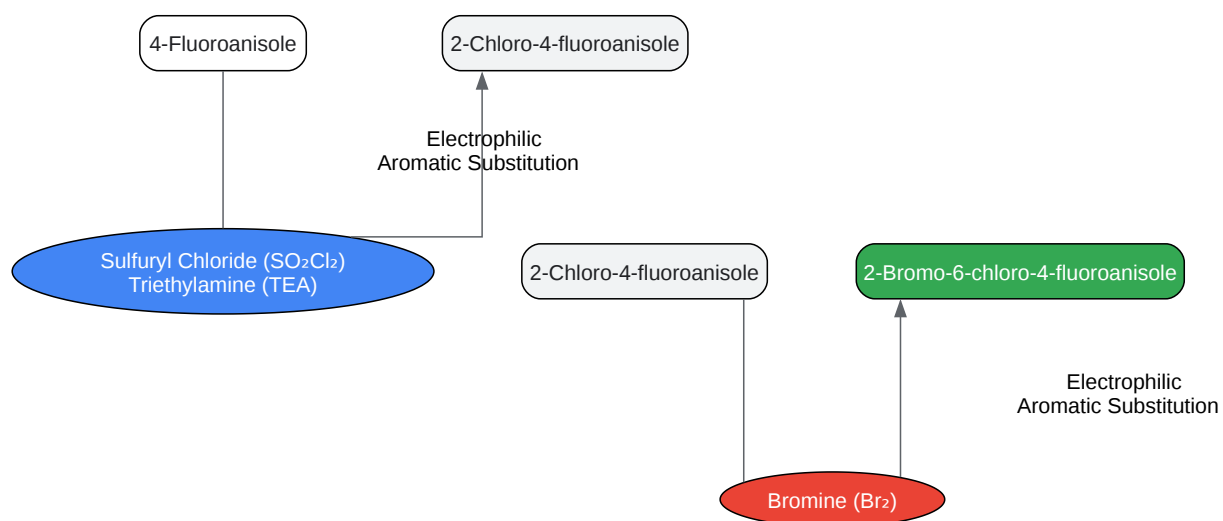
Property	Value	Source
IUPAC Name	2-Bromo-6-chloro-1-fluoro-4-methoxybenzene	N/A
Molecular Formula	C ₇ H ₅ BrClFO	[4]
Molecular Weight	239.47 g/mol	[4]
Canonical SMILES	<chem>COC1=C(C=C(C=C1F)Br)Cl</chem>	N/A
Appearance	Colorless to light yellow liquid/solid	[5]

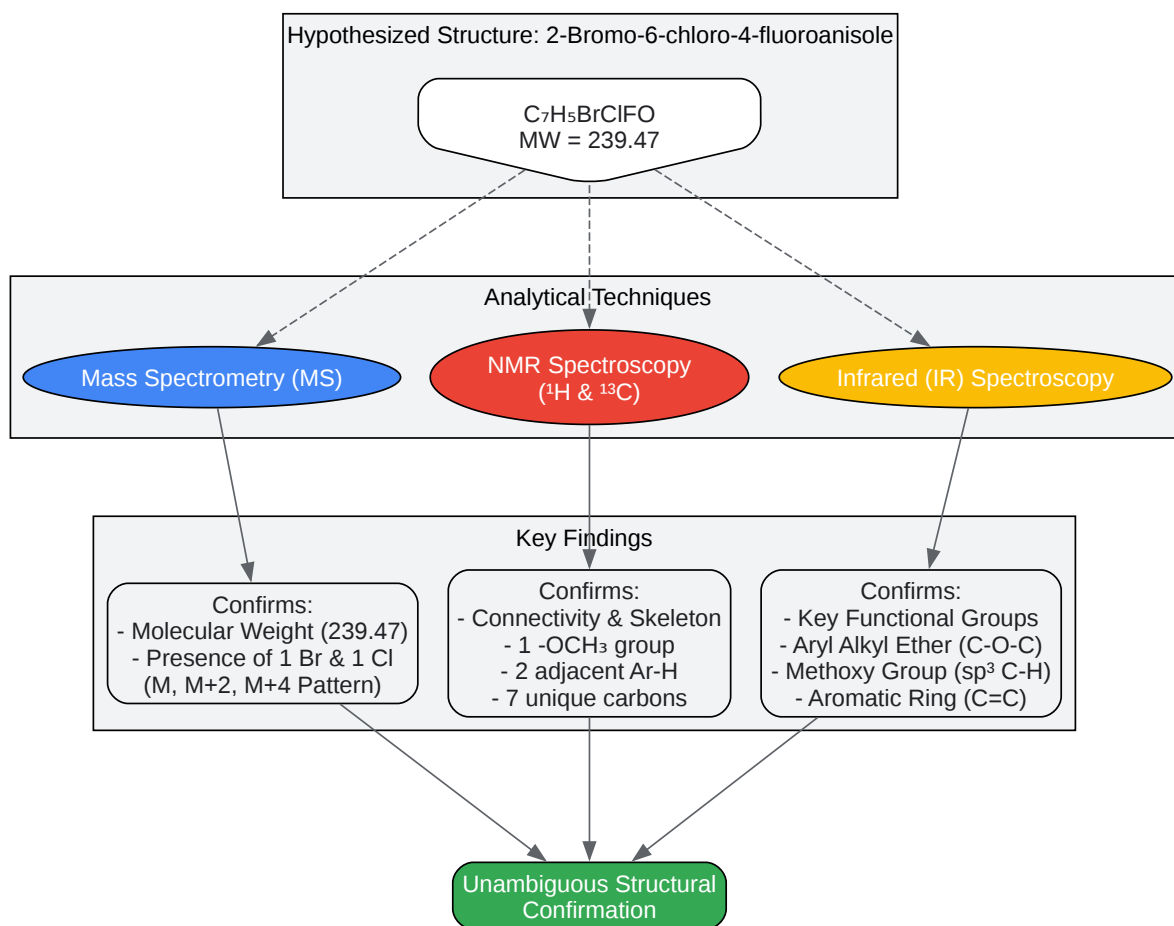
Synthesis Pathway Overview: Contextualizing the Analysis

Understanding the synthetic origin of a compound is crucial for anticipating potential impurities and isomeric byproducts. A plausible and documented route for a similar compound involves a two-step process starting from 4-fluoroanisole[6]. This provides the necessary context for our analytical strategy.

Workflow: Synthesis of 2-Bromo-6-chloro-4-fluoroanisole

The synthesis begins with the selective chlorination of 4-fluoroanisole, followed by bromination to yield the final product. The directing effects of the methoxy and fluoro groups guide the regioselectivity of these electrophilic aromatic substitution reactions.





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References

- 1. nbinnno.com [nbinnno.com]
- 2. nbinnno.com [nbinnno.com]
- 3. nbinnno.com [nbinnno.com]
- 4. scbt.com [scbt.com]
- 5. nbinnno.com [nbinnno.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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